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Compound of Interest

5-Bromo-2-methoxy-4-
Compound Name: o
methylpyridine

Cat. No.: B021950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 5-Bromo-2-methoxy-4-methylpyridine, a key heterocyclic building block. Due to the
limited availability of public experimental spectra for this compound, this document focuses on
predicted data derived from established spectroscopic principles and analysis of analogous
structures. Detailed, generalized experimental protocols for acquiring such data are also
provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 5-Bromo-2-methoxy-4-
methylpyridine. This information is crucial for the identification and characterization of the
compound during synthesis and analysis.

Table 1: Predicted *H NMR Spectroscopic Data (in CDClIs)
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Proton Assignment

Predicted Chemical Shift ] o
Predicted Multiplicity

(5, ppm)
H-6 ~7.9-8.1 Singlet (s)
H-3 ~6.6 - 6.8 Singlet (s)
-OCHs ~3.9-4.1 Singlet (s)
-CHs ~2.2-24 Singlet (s)

Table 2: Predicted 13C NMR Spectroscopic Data (in CDCI3)

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~163 - 165
C-4 ~148 - 150
C-6 ~145 - 147
C-3 ~110-112
C-5 ~105 - 107
-OCHs ~53-55

-CHs ~16 - 18

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)
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m/z Value Predicted Identity Notes
Molecular ion peak with
201/203 [M]* bromine isotopic pattern (*°Br/
81Br = 1:1)
186/188 [M - CHs]* Loss of a methyl group
Loss of an ethyl radical from
172 [M - CzH3]* the methoxy and methyl
groups
120 [M - Br]* Loss of a bromine atom

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm—?)

Predicted Intensity

Assignment

3100 - 3000 Medium Aromatic C-H stretch
_ Aliphatic C-H stretch (-CHs, -

2950 - 2850 Medium

OCHs)

C=C and C=N stretching
1600 - 1550 Strong o ]

(pyridine ring)
1470 - 1420 Strong C-H bending (-CHs)

Asymmetric C-O-C stretch
1280 - 1230 Strong

(methoxy)

Symmetric C-O-C stretch
1050 - 1000 Strong

(methoxy)
~1050 Medium C-Br stretch
850 - 800 Strong C-H out-of-plane bending

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for 5-Bromo-2-methoxy-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the carbon-hydrogen
framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) equipped with a 5 mm
probe.

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-methoxy-4-
methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in
a clean, dry 5 mm NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Tune and shim the instrument to optimize the magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence.

[e]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
» Data Processing:
o Apply Fourier transformation, phase correction, and baseline correction to the raw data.

o Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCIs: &
7.26 ppm for *H and & 77.16 ppm for 13C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly
used for volatile, thermally stable compounds like this.

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms
column).

o Use a temperature program to elute the compound (e.g., start at 50°C, hold for 2 minutes,
then ramp at 10°C/min to 250°C).

e MS Analysis:
o The eluting compound enters the mass spectrometer.
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.
o Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared spectrometer.
Procedure (Thin Solid Film Method):[1]

e Sample Preparation:
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o Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g.,
methylene chloride).[1]

o Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]

o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Collect a background spectrum and subtract it from the sample spectrum to correct for
atmospheric and instrumental interferences.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or
synthesized compound such as 5-Bromo-2-methoxy-4-methylpyridine.
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Workflow for Spectroscopic Analysis of 5-Bromo-2-methoxy-4-methylpyridine
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Caption: Logical workflow for the analysis of 5-Bromo-2-methoxy-4-methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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